Cox-2-IN-29
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H23FN2O6S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
2-[2-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylsulfinyl]ethyl nitrate |
InChI |
InChI=1S/C22H23FN2O6S2/c1-16-18(11-13-32(28)14-12-31-25(26)27)15-22(24(16)20-7-5-19(23)6-8-20)17-3-9-21(10-4-17)33(2,29)30/h3-10,15H,11-14H2,1-2H3 |
InChIキー |
YHKVTAALRDHDQM-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Pyrazole-Based COX-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors, a significant class of anti-inflammatory agents. Due to the limited public availability of detailed experimental data for the specific compound Cox-2-IN-29, this document will focus on the well-characterized mechanisms and methodologies associated with this class of molecules, using celecoxib (B62257) and other structurally related compounds as primary examples.
Core Mechanism of Action
Pyrazole-based selective COX-2 inhibitors exert their anti-inflammatory, analgesic, and antipyretic effects by specifically targeting the COX-2 enzyme. The central mechanism involves the competitive inhibition of the cyclooxygenase active site of COX-2, which prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2)[1][2]. PGH2 is the precursor to a variety of pro-inflammatory prostaglandins (B1171923) (such as PGE2) and thromboxanes that mediate pain, fever, and inflammation[1][3].
The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature of these inhibitors. This selectivity is attributed to structural differences in the active sites of the two enzymes. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier side groups characteristic of pyrazole-based inhibitors, such as the sulfonamide or methylsulfonyl moieties[4]. This structural difference allows for a tighter binding to COX-2, leading to potent inhibition, while largely sparing COX-1 activity, which is crucial for gastrointestinal and platelet homeostasis[1].
Quantitative Data for Representative Pyrazole-Based COX-2 Inhibitors
The following table summarizes key quantitative data for celecoxib and other representative pyrazole-based COX-2 inhibitors to illustrate their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound (Compound 15b) | COX-2 | 0.005 | Not Available | [5] |
| Celecoxib | COX-2 | 0.04 | 30 - 375 | [6] |
| SC-558 | COX-2 | 0.0013 | >1000 | [7] |
| Compound 3g | COX-2 | 2.65 | 1.68 | [8] |
| Compound 3d | COX-2 | 4.92 | 1.14 | [8] |
| Compound 6b | COX-2 | 0.04 | 329 | [6] |
| Compound 6j | COX-2 | 0.04 | 312 | [6] |
| Compound 5u | COX-2 | 1.79 | 72.73 | [9] |
| Compound 5s | COX-2 | 2.51 | 65.75 | [9] |
Signaling Pathways
The inhibition of COX-2 by pyrazole-based compounds directly impacts downstream signaling pathways that are reliant on the production of prostaglandins. The primary consequence is the downregulation of pro-inflammatory and pro-proliferative signaling cascades.
Caption: Inhibition of the COX-2 pathway by pyrazole-based inhibitors like this compound.
The expression of the COX-2 enzyme itself is regulated by a complex network of upstream signaling pathways, often activated by pro-inflammatory stimuli such as cytokines and growth factors. Understanding these pathways provides context for the therapeutic action of COX-2 inhibitors.
Caption: Upstream signaling pathways that regulate the expression of the COX-2 enzyme.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of pyrazole-based COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity and selectivity of the test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Prepare a suitable buffer, typically 0.1 M Tris-HCl (pH 8.0) containing 5 mM EDTA and 2 mM phenol.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by the addition of a stopping solution (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: The test compound is administered orally at various doses. The control group receives the vehicle. A standard drug, such as indomethacin (B1671933) or celecoxib, is used as a positive control.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
In Vivo Antinociceptive Activity: Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the in vivo analgesic effect of the test compound.
Methodology:
-
Animals: Swiss albino mice are used.
-
Grouping and Administration: Similar to the anti-inflammatory assay, mice are grouped and administered the test compound, vehicle, or a standard analgesic.
-
Induction of Pain: Thirty minutes after oral administration of the test compounds, 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing is calculated for each group compared to the control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazole-based COX-2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Cox-2-IN-29: A Selective Inhibitor for Inflammatory Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cox-2-IN-29, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The document details the quantitative data, experimental protocols, and relevant biological pathways, offering valuable insights for professionals in the fields of medicinal chemistry and pharmacology.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the stomach lining and regulating kidney blood flow.[2] In contrast, COX-2 is typically undetectable in most tissues but is rapidly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors.[2][3]
The discovery of these two isoforms led to the hypothesis that selective inhibition of COX-2 could provide the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[4] This has driven the development of a class of drugs known as "coxibs," which are selective COX-2 inhibitors.[5] this compound, also identified as compound 15b in the primary literature, has emerged as a promising candidate in this class, demonstrating high potency and selectivity for the COX-2 enzyme.[6]
This compound: A Profile
This compound is a novel, orally active, and selective COX-2 inhibitor. Its discovery was the result of a focused research effort to develop new anti-inflammatory agents with improved safety profiles.
Chemical Identity
-
Systematic Name: 2-((2-(5-(4-(methylsulfonyl)phenyl)-1-(4-fluorophenyl)-2-methyl-1H-pyrrol-3-yl)ethyl)thio)ethyl nitrate
-
Compound ID: 15b
-
Molecular Formula: C₂₂H₂₃FN₂O₆S₂
-
Molecular Weight: 494.56 g/mol [6]
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (15b) | >100 | 0.005 | >20000 |
Data sourced from Saletti M, et al. European Journal of Medicinal Chemistry, 2022.[7]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Assay | Species | Dose (mg/kg, p.o.) | Activity |
| Carrageenan-induced Paw Edema | Rat | 20 | Significant reduction in paw edema |
| Acetic Acid-induced Writhing | Mouse | 10 | No significant antinociceptive effect |
| 20 | Statistically significant reduction in writhes |
Data sourced from MedchemExpress product page, citing Saletti M, et al.[6]
Table 3: Metabolic Stability
| Microsome Source | Intrinsic Clearance (µL/min/mg protein) |
| Mouse Liver Microsomes | 39.9 |
| Human Liver Microsomes | 40.3 |
Data sourced from MedchemExpress product page, citing Saletti M, et al.[6]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core 1,5-diarylpyrrole scaffold followed by the introduction of the nitrooxyethyl sulfide (B99878) side chain. The detailed synthetic route is outlined in the primary publication by Saletti et al.[7]
General Synthetic Scheme
The synthesis commences with the preparation of a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr pyrrole (B145914) synthesis with a substituted aniline (B41778) to form the central pyrrole ring. Subsequent functional group manipulations lead to the final compound.
A detailed, step-by-step protocol based on the published literature would be included here in a full whitepaper, including reagents, reaction conditions, and purification methods.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro COX Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound against human recombinant COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of a quenching agent (e.g., stannous chloride).
-
Quantification: The amount of prostaglandin (B15479496) E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Compound Administration: this compound (10 and 20 mg/kg) or vehicle is administered orally (p.o.) one hour before the carrageenan injection.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the in vivo analgesic (antinociceptive) activity of this compound.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Compound Administration: this compound (10 and 20 mg/kg) or vehicle is administered orally 30 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[8][9]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group.
Biological Pathways and Mechanisms
COX-2 Signaling Pathway
This compound exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is the precursor for various pro-inflammatory prostaglandins, most notably PGE₂. The reduction in PGE₂ levels leads to a decrease in vasodilation, edema, and the sensitization of nociceptors, thereby alleviating pain and inflammation.
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram illustrates the logical flow of the carrageenan-induced paw edema experiment.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with promising in vivo anti-inflammatory and analgesic properties. Its high selectivity for COX-2 over COX-1 suggests a potentially favorable gastrointestinal safety profile. The detailed synthetic route and biological evaluation protocols provided in this guide offer a solid foundation for further research and development of this and related compounds as next-generation anti-inflammatory agents. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profile in preclinical and clinical settings.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 4. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. saspublishers.com [saspublishers.com]
- 9. rjptsimlab.com [rjptsimlab.com]
In Vitro Profile of Cox-2-IN-29: A Selective Cyclooxygenase-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity and potency of Cox-2-IN-29, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The information presented herein is intended to support research and development efforts in the fields of inflammation, oncology, and related therapeutic areas where selective COX-2 inhibition is a target.
Core Efficacy and Potency
This compound, also identified as Compound 15b, demonstrates potent and selective inhibitory activity against the human recombinant COX-2 enzyme. In vitro studies have established its half-maximal inhibitory concentration (IC50) to be 0.005 µM.[1][2][3][4] In contrast, its activity against ovine COX-1 is significantly lower, with an IC50 value greater than 10 µM.[3][4] This substantial difference in potency underscores the high selectivity of this compound for the COX-2 isoform.
Quantitative Inhibitory Data
| Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Human Recombinant COX-2 | 0.005[1][2][3][4] | >2000 |
| Ovine COX-1 | >10[3][4] |
Experimental Protocols
The in vitro inhibitory activity of this compound was determined using a commercially available COX colorimetric inhibitor screening assay. The following protocol provides a detailed methodology for this key experiment.
In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the peroxidase activity of ovine COX-1 and human recombinant COX-2. The peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Catalog No. 701050)
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Arachidonic Acid (substrate)
-
This compound (Compound 15b)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: All reagents are prepared according to the manufacturer's instructions. A working solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., DMSO) and then serially diluting it to the desired concentrations in Assay Buffer.
-
Assay Plate Setup:
-
To a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either the ovine COX-1 or human recombinant COX-2 enzyme solution.
-
Add 10 µL of the various dilutions of this compound to the appropriate wells. For the control (100% activity) wells, add 10 µL of the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
-
Inhibitor Pre-incubation: The plate is incubated for a period of 15-20 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding 10 µL of the arachidonic acid solution to all wells.
-
Colorimetric Measurement: Immediately following the addition of the substrate, the absorbance of the wells is measured at 590 nm using a microplate reader. Kinetic readings can be taken every minute for a total of 5-10 minutes.
-
Data Analysis: The rate of reaction is calculated for each well. The percentage of inhibition for each concentration of this compound is determined relative to the control wells. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathway
The high selectivity of this compound for COX-2 is attributed to the presence of a sulfonamide moiety, which is a common structural feature in many selective COX-2 inhibitors. This group is thought to interact with a side pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the narrower active site of COX-1.
The inhibition of COX-2 by this compound blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2). Prostaglandins are key signaling molecules involved in inflammation, pain, and fever. In pathological conditions such as cancer, overexpression of COX-2 can lead to increased production of prostaglandins, which in turn can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis. While direct in vitro studies on the downstream effects of this compound on these specific pathways are not yet widely published, the known consequences of selective COX-2 inhibition suggest that this compound likely mitigates these pro-tumorigenic processes.
References
Unlocking the Therapeutic Promise of Cox-2-IN-29: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Cox-2-IN-29, also identified as Compound 15b, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with significant therapeutic potential as an analgesic and anti-inflammatory agent. This technical guide synthesizes the currently available preclinical data to provide a comprehensive overview of its mechanism of action, pharmacological effects, and key quantitative metrics.
Core Mechanism of Action
This compound exhibits a dual mechanism of action. It is a highly selective inhibitor of the COX-2 enzyme, a key mediator in the inflammatory cascade responsible for the production of prostaglandins (B1171923).[1] Additionally, it incorporates a nitric oxide (NO) donor moiety, which contributes to its pharmacological profile, potentially enhancing its anti-inflammatory effects and improving its safety profile, particularly concerning cardiovascular and gastrointestinal systems. The release of nitric oxide can induce vasorelaxant properties, a significant feature for a novel anti-inflammatory agent.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (μM) | Source |
| COX-2 | 0.005 | [1] |
| COX-1 | > 10 | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Activity | Species | Dosage (p.o.) | Observation | Source |
| Antinociceptive | Mouse | 20 mg/kg | Statistically significant reduction in the number of writhes. | [1] |
| Antinociceptive | Mouse | 10 mg/kg | No significant antinociceptive efficacy. | [1] |
| Anti-hyperalgesia | Rat | Not specified | Good activity against carrageenan-induced hyperalgesia 30 minutes post-administration, with effects disappearing at 1 hour. | [1] |
| Anti-edema | Rat | Not specified | Very good activity demonstrated against carrageenan-induced paw edema. | [1] |
Table 3: Metabolic Stability
| Microsome Source | Intrinsic Clearance (μL/min/mg protein) | Source |
| Mouse Liver | 39.9 | [1] |
| Human Liver | 40.3 | [1] |
Experimental Protocols
Detailed experimental protocols for the following key studies are based on standard pharmacological assays. The full, detailed methodologies are reported in Saletti M, et al., European Journal of Medicinal Chemistry, 2022.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of this compound against COX-1 and COX-2 was likely determined using a cell-free enzyme assay. This typically involves incubating the purified enzyme with the substrate (arachidonic acid) in the presence of varying concentrations of the inhibitor. The production of prostaglandins is then measured, often using an enzyme immunoassay (EIA) or other sensitive analytical methods. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
In Vivo Acetic Acid-Induced Writhing Test (Antinociceptive Activity)
This assay is a common model for visceral pain.
-
Animal Model: Male CD1 albino mice.
-
Procedure: Mice are orally administered either the vehicle or this compound at doses of 10 and 20 mg/kg. After a set period (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhes).
-
Data Collection: The number of writhes is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.
-
Endpoint: A significant reduction in the number of writhes in the treated group compared to the vehicle group indicates antinociceptive activity.
In Vivo Carrageenan-Induced Paw Edema (Anti-inflammatory and Anti-edema Activity)
This is a classic model of acute inflammation.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The basal paw volume of the rats is measured. The animals are then treated with either vehicle or this compound. After a predetermined time, a sub-plantar injection of carrageenan is administered to one of the hind paws to induce localized inflammation and edema.
-
Data Collection: Paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
Endpoint: The percentage of inhibition of edema in the treated group is calculated by comparing the increase in paw volume to that of the vehicle-treated group.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the liver.
-
Procedure: this compound is incubated with liver microsomes (from mice and humans) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Data Collection: Aliquots are taken at different time points, and the reaction is stopped. The concentration of the remaining parent compound is measured using LC-MS/MS.
-
Endpoint: The rate of disappearance of the compound is used to calculate the intrinsic clearance, which provides an indication of its metabolic stability.
Visualizations
Signaling Pathway of COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by this compound.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for carrageenan-induced paw edema assay.
References
Technical Guide: Cox-2-IN-29 for Inflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cox-2-IN-29, a selective cyclooxygenase-2 (COX-2) inhibitor, for its application in inflammation and pain research. This compound, also identified as Compound 15b, has demonstrated significant potential as a research tool due to its high potency and selectivity for COX-2 over COX-1. This document consolidates available quantitative data, details established experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through clear visualizations. The information herein is intended to equip researchers with the necessary technical details to effectively design and execute studies involving this compound.
Introduction to this compound
This compound is a potent and selective, orally active inhibitor of the COX-2 enzyme.[1] The therapeutic inhibition of COX-2 is a well-established strategy for mitigating inflammation and pain, as this enzyme is primarily responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) at sites of inflammation.[2][3][4] Unlike the constitutively expressed COX-1 isoform which plays a role in gastrointestinal cytoprotection and platelet function, COX-2 is inducibly expressed in response to inflammatory stimuli.[2][3] The selectivity of this compound for COX-2 suggests a lower potential for the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Identified as Compound 15b in the primary literature, this compound is a 1,5-diarylpyrrole derivative.[1] This guide will delve into its inhibitory activity, in vivo efficacy in established models of pain and inflammation, and its metabolic stability.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (μM) | Source |
| COX-2 | 0.005 | [1][4] |
| COX-1 | > 10 | [1][4] |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Dosing (p.o.) | Endpoint | Result | Source |
| Acetic Acid-Induced Writhing | Mouse (CD-1 albino) | 10 and 20 mg/kg | Number of writhes | Statistically significant reduction at 20 mg/kg | [1] |
| Carrageenan-Induced Hyperalgesia | Rat (Sprague-Dawley) | 10 and 20 mg/kg | Paw withdrawal threshold | Good activity 30 minutes post-administration | [1] |
| Carrageenan-Induced Paw Edema | Rat (Sprague-Dawley) | 10 and 20 mg/kg | Paw volume | Very good anti-edema activity | [1] |
Table 3: Metabolic Stability
| System | Intrinsic Clearance (μL/min/mg protein) | Source |
| Mouse Liver Microsomes | 39.9 | [1] |
| Human Liver Microsomes | 40.3 | [1] |
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
The following diagram illustrates the canonical COX-2 signaling pathway, which is the target of this compound. Inflammatory stimuli lead to the upregulation of COX-2, which then converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2). PGH2 is further metabolized by various synthases into prostaglandins like PGE2, which mediate inflammatory responses such as pain, fever, and swelling.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Anti-Inflammatory and Analgesic Testing
The diagram below outlines a typical workflow for evaluating the efficacy of this compound in rodent models of inflammation and pain.
Caption: Workflow for in vivo evaluation of this compound.
Experimental Protocols
The following are representative protocols for assays relevant to the characterization of this compound. These are generalized methods and may require optimization for specific experimental conditions.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a fluorometric detection method for prostaglandin G2, an intermediate product of the COX reaction.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hemin)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound and control inhibitors (dissolved in DMSO)
-
96-well white opaque flat-bottom plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of COX enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and control inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup:
-
Enzyme Control: Add assay buffer and enzyme solution.
-
Inhibitor Wells: Add diluted inhibitor solution and enzyme solution.
-
No Enzyme Control: Add assay buffer without the enzyme.
-
-
Reaction Initiation: Add the arachidonic acid solution to all wells simultaneously using a multi-channel pipette to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce paw swelling induced by carrageenan.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimation: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping and Fasting: Randomly assign animals to treatment groups (n=6-8 per group). Fast animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Dosing: Administer this compound (e.g., 10 and 20 mg/kg), vehicle, or positive control orally (p.o.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This is a model of visceral pain used to screen for analgesic activity.
Animals:
-
Male CD-1 albino mice (23-25 g)
Materials:
-
This compound
-
Vehicle
-
Positive control (e.g., Aspirin)
-
0.6% (v/v) acetic acid solution in distilled water
Procedure:
-
Acclimation and Grouping: Acclimatize and randomly group the mice as described above.
-
Dosing: Administer this compound (e.g., 10 and 20 mg/kg), vehicle, or positive control orally (p.o.).
-
Induction of Writhing: 30-60 minutes after dosing, inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) over a 15-minute period, starting 5 minutes after the injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective COX-2 inhibitor with demonstrated efficacy in preclinical models of inflammation and pain. Its favorable selectivity profile and oral activity make it a valuable tool for researchers investigating the role of COX-2 in various physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate the design and interpretation of future studies aimed at further elucidating the therapeutic potential of selective COX-2 inhibition.
References
- 1. Novel analgesic/anti-inflammatory agents: 1,5-diarylpyrrole nitrooxyalkyl ethers and related compounds as cyclooxygenase-2 inhibiting nitric oxide donors. | Semantic Scholar [semanticscholar.org]
- 2. Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
The Role of COX-2 Inhibition in Cancer Cell Proliferation: A Technical Guide
Introduction
Inhibition of Cancer Cell Proliferation
Selective COX-2 inhibitors have been demonstrated to exert anti-proliferative effects on a wide range of cancer cell lines. This inhibition is often dose-dependent and can be attributed to the induction of cell cycle arrest and apoptosis.
Quantitative Data on Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various COX-2 inhibitors in different cancer cell lines.
| COX-2 Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| NS-398 | HT-29 (colorectal) | 82.0 ± 10.1 | [5] |
| NS-398 | S/KS (colorectal) | 78.6 ± 11.1 | [5] |
| Celecoxib (B62257) Derivative (Compound 7) | HT-29 (colorectal) | > 100 | [6] |
| Celecoxib Derivative (Compound 6) | HT-29 (colorectal) | 24.78 - 81.60 | [6] |
| Pyrazoline-based Derivative (Compound 17) | HT-29 (colorectal) | 5.46 | [4] |
Induction of Apoptosis
A primary mechanism by which COX-2 inhibitors suppress cancer cell proliferation is through the induction of apoptosis, or programmed cell death. This effect can be mediated through both COX-2 dependent and independent pathways.[7]
Mechanisms of Apoptosis Induction
COX-2 inhibitors have been shown to induce apoptosis by:
-
Downregulating anti-apoptotic proteins: For instance, NS-398 has been observed to downregulate Bcl-2 expression in prostate cancer cells.[3] Overexpression of COX-2 has been linked to increased levels of Bcl-2, an anti-apoptotic protein.[8]
-
Activating caspase cascades: The apoptotic effect of some COX-2 inhibitors involves the activation of caspase-8.[3]
-
Inhibiting the cytochrome c-dependent apoptotic pathway: Forced COX-2 expression can attenuate drug-induced apoptosis by inhibiting the mitochondrial release of cytochrome c and subsequent caspase activation.[9]
The following diagram illustrates the general pathways of apoptosis induction by COX-2 inhibitors.
Caption: General apoptotic pathways modulated by COX-2 inhibitors.
Cell Cycle Arrest
In addition to inducing apoptosis, COX-2 inhibitors can also halt cancer cell proliferation by causing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[7][10]
Molecular Mechanisms of Cell Cycle Arrest
The arrest of the cell cycle by COX-2 inhibitors is often associated with the modulation of key regulatory proteins:
-
Upregulation of cell cycle inhibitors: Celecoxib has been shown to increase the expression of p21Waf1 and p27Kip1.[7]
-
Downregulation of cyclins and cyclin-dependent kinases (CDKs): Celecoxib can decrease the expression of cyclin A, cyclin B1, and CDK1.[7]
-
Induction of p53: In HeLa cervical cancer cells, celecoxib has been found to induce cell cycle arrest at the G2/M phase through the induction of p53 expression.[10]
The following diagram depicts a simplified workflow for analyzing cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Modulation of Signaling Pathways
The anti-proliferative effects of COX-2 inhibitors are mediated through the modulation of various intracellular signaling pathways that are critical for cancer cell growth and survival.
Key Signaling Pathways
-
PI3K/AKT Pathway: This is a crucial survival pathway that is often aberrantly activated in cancer.[11] COX-2 inhibitors like NS398 have been shown to reduce the signaling induced by growth factors such as EGF through this pathway.[11]
-
MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. NS398 can reduce EGF-induced signaling through the ERK pathway.[11]
-
NF-κB Pathway: This pathway is involved in inflammation and cell survival. Pro-inflammatory cytokines like IL-1β can induce COX-2 expression through the NF-κB pathway in colon cancer cells.[12]
The following diagram illustrates the interplay between COX-2 and these key signaling pathways.
Caption: COX-2 and associated signaling pathways in cancer.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the effects of COX-2 inhibitors on cancer cell proliferation.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of COX-2 inhibitors on cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., HT-29) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the COX-2 inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment with a COX-2 inhibitor.
-
Methodology:
-
Treat cancer cells with the COX-2 inhibitor for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of proteins involved in cell proliferation, apoptosis, and signaling pathways.
-
Methodology:
-
Treat cells with the COX-2 inhibitor and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., COX-2, Bcl-2, p21, p-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Inhibition of COX-2 represents a significant therapeutic strategy in oncology. As demonstrated, COX-2 inhibitors effectively suppress cancer cell proliferation through the induction of apoptosis and cell cycle arrest. These effects are underpinned by the modulation of critical intracellular signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The experimental protocols outlined provide a framework for the continued investigation and development of novel COX-2 inhibitors for cancer therapy. Further research into the nuanced, context-dependent roles of COX-2 in different cancer types will be crucial for optimizing the clinical application of these targeted agents.
References
- 1. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 overexpression reduces apoptotic susceptibility by inhibiting the cytochrome c-dependent apoptotic pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. COX2 Inhibitor NS398 Reduces HT-29 Cell Invasiveness by Modulating Signaling Pathways Mediated by EGFR and HIF1-α | Anticancer Research [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols: Cell-Based Assays for the Characterization of Cox-2-IN-29
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that plays a critical role in inflammation and pain.[1][2] Unlike the constitutively expressed COX-1 isoform which is involved in homeostatic functions, COX-2 is typically induced by inflammatory stimuli, growth factors, and cytokines.[3] It catalyzes the conversion of arachidonic acid to prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation, fever, and pain.[4] Overexpression of COX-2 has also been linked to the progression of various cancers, making it a key target for anti-inflammatory and anti-cancer drug development.[2][3][5]
These application notes provide detailed protocols for evaluating the potency and cellular activity of novel COX-2 inhibitors, exemplified by the compound "Cox-2-IN-29," using cell-based assays. The primary assay described herein measures the inhibition of PGE2 production in a human cell line stimulated to express COX-2. A supplementary protocol for assessing compound cytotoxicity is also included to ensure that the observed inhibitory effects are not due to cell death.
I. COX-2 Signaling Pathway
The COX-2 enzyme is central to the inflammatory cascade. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by COX-2 into the unstable intermediate Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by specific synthases into various bioactive prostanoids, including PGE2. Selective COX-2 inhibitors block this initial conversion, thereby reducing the production of inflammatory prostaglandins.
Caption: Simplified COX-2 signaling pathway.
II. Experimental Protocols
A. Protocol: Measurement of COX-2 Inhibition (PGE2 Production Assay)
This protocol details a method for quantifying the inhibitory effect of this compound on COX-2 activity by measuring PGE2 levels in lipopolysaccharide (LPS)-stimulated human colorectal adenocarcinoma cells (HT-29).
Principle: HT-29 cells are known to express COX-2 upon stimulation with inflammatory agents like LPS.[6][7] The cells are pre-treated with various concentrations of the test inhibitor (this compound) before being stimulated with LPS to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture medium is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The potency of the inhibitor is determined by calculating its IC50 value—the concentration required to inhibit PGE2 production by 50%.
Materials and Reagents:
-
HT-29 cells (ATCC® HTB-38™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test Inhibitor (this compound)
-
Positive Control (e.g., Celecoxib)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
PGE2 ELISA Kit
-
DMSO (for dissolving compounds)
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control (Celecoxib) in DMSO. Create a series of dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Inhibitor Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (containing DMSO at the same final concentration) and "unstimulated control" wells. Incubate for 1 hour at 37°C.
-
LPS Stimulation: Add 10 µL of LPS solution to each well (except the "unstimulated control" wells) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (LPS-stimulated).
-
% Inhibition = [1 - (PGE2_sample / PGE2_vehicle_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Caption: Workflow for the cell-based COX-2 inhibition assay.
B. Protocol: Cytotoxicity Assessment (MTT Assay)
This protocol is essential to confirm that the reduction in PGE2 is due to specific enzyme inhibition and not a general cytotoxic effect of the compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents:
-
Cells treated as in the primary assay
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plate reader (absorbance at 570 nm)
Procedure:
-
Cell Treatment: Set up and treat a parallel 96-well plate exactly as described in the PGE2 Production Assay (Steps 1-6).
-
MTT Addition: After the 24-hour incubation, remove the supernatant. Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
% Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
Determine the CC50 (50% cytotoxic concentration) value. A potent inhibitor should have a CC50 value significantly higher than its IC50 value.
-
III. Data Presentation
Quantitative data from COX-2 inhibition assays are crucial for comparing the potency and selectivity of different compounds. The IC50 values of known inhibitors in various cancer cell lines that express COX-2 are summarized below. These values serve as a benchmark for evaluating novel inhibitors like this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Celecoxib | HT-29 | PGE2 Inhibition | ~0.45 | [1] |
| Compound 6 | HT-29 | Cytotoxicity | 15.42 ± 0.06 | [8] |
| Compound 7 | HT-29 | Cytotoxicity | 13.42 ± 0.17 | [8] |
| Compound 3 | HCT 116 | Cytotoxicity | 22.99–51.66 | [9][10] |
| Compound 5 | BxPC-3 | Cytotoxicity | 8.63–41.20 | [9][10] |
| Piceatannol | HT-29 | Antiproliferation | 69.5 ± 4.6 | [11] |
Note: Cytotoxicity IC50 values measure the concentration that kills 50% of cells, which is distinct from the enzymatic inhibition IC50.
IV. Logical Relationship Diagram
The relationship between inhibitor concentration, COX-2 activity, and cell viability is critical for interpreting results correctly. An ideal selective inhibitor will show high potency against its target (low IC50) with minimal impact on cell health (high CC50).
Caption: Relationship between inhibitor concentration and assay outputs.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective COX-2 Inhibitors in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of selective Cyclooxygenase-2 (COX-2) inhibitors in cell culture experiments. The protocols and data presented are based on commonly used selective COX-2 inhibitors and are intended to serve as a starting point for experimental design.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. It is responsible for the conversion of arachidonic acid to prostaglandins.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is typically induced by inflammatory stimuli, growth factors, and cytokines.[3][4] Its overexpression has been implicated in various pathologies, including cancer.[3][5] Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that preferentially target COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] In a research context, these inhibitors are valuable tools for studying the biological functions of COX-2 in various cellular processes.
Data Presentation: Effective Concentrations and IC50 Values
The effective concentration of a selective COX-2 inhibitor can vary significantly depending on the specific compound, the cell line used, and the experimental endpoint being measured. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes reported IC50 values for various COX-2 inhibitors in different experimental systems.
| Compound/Inhibitor | Assay Type/Cell Line | Target | IC50 Value | Reference |
| Compound VIIa | In vitro COX-2 Inhibition Assay | COX-2 | 0.29 µM | [6] |
| Celecoxib (B62257) | In vitro COX-2 Inhibition Assay | COX-2 | 0.42 µM | [6] |
| Compound VIIa | In vitro Anti-inflammatory Assay | Protein Denaturation | 0.54 µM | [6] |
| Celecoxib | In vitro Anti-inflammatory Assay | Protein Denaturation | 0.89 µM | [6] |
| Various Compounds | HCT 116 Cell Line | Cytotoxicity | 22.99–51.66 µM | [7] |
| Various Compounds | BxPC-3 Cell Line | Cytotoxicity | 8.63–41.20 µM | [7] |
| Various Compounds | HT-29 Cell Line | Cytotoxicity | 24.78–81.60 µM | [7] |
| Kuwanon A | In vitro COX-2 Inhibition Assay | COX-2 | 14 µM | [8] |
| Celecoxib | Human Lung Cancer Cells (A549, H460, H358) | Apoptosis/Cell Death | 12.48–41.39 µM | [9] |
Note: IC50 values can be influenced by experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Experimental Protocols
General Guidelines for Handling Selective COX-2 Inhibitors
-
Storage: Most selective COX-2 inhibitors are supplied as solids. Store them according to the manufacturer's instructions, typically at -20°C, desiccated, and protected from light.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.
Protocol for Determining Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic effects of a selective COX-2 inhibitor on a chosen cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of the selective COX-2 inhibitor in culture medium from your stock solution. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 9. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cox-2-IN-29 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-29 is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, pain, and carcinogenesis. Its selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of inflammation and cancer, facilitating preclinical research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₃FN₂O₅S | [1] |
| Molecular Weight | 494.56 g/mol | [1] |
| COX-2 IC₅₀ | 0.005 µM | [1] |
In Vivo Dosage for Mouse Models
The following tables provide recommended dosages for this compound in various mouse models. Dosage for mouse models has been extrapolated from rat studies using allometric scaling and is provided alongside data for a well-established COX-2 inhibitor, Celecoxib, for comparative purposes.
Table 1: Recommended Dosage of this compound in Mouse Models
| Mouse Model | Administration Route | Recommended Dosage (mg/kg) | Dosing Frequency | Vehicle |
| Inflammation (Carrageenan-induced paw edema) | Oral (p.o.) | 12.4 - 24.8 | Single dose | Suspension (e.g., 0.5% CMC in water) |
| Pain (Acetic acid-induced writhing) | Oral (p.o.) | 24.8 | Single dose | Suspension (e.g., 0.5% CMC in water) |
| Cancer (Xenograft) | Oral (p.o.) | 20 - 75 | Daily | Suspension (e.g., 0.5% CMC in water) |
Note: The dosages for mouse models are estimated from rat data (10-20 mg/kg) using a standard allometric scaling conversion factor of 1.24 (Rat Km/Mouse Km = 6/3 = 2, Dose conversion = Rat dose / 2 * Mouse weight / Rat weight; assuming 20g mouse and 200g rat, the multiplier is roughly 1.24). Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.
Table 2: Comparative In Vivo Dosages of Celecoxib in Mouse Models
| Mouse Model | Administration Route | Dosage (mg/kg) | Dosing Frequency | Vehicle | Reference |
| Meningioma (Xenograft) | Oral (in feed) | 500 - 1500 ppm | Ad libitum | Standard mouse chow | [2] |
| Breast Cancer (Xenograft) | Oral (p.o.) | 20 | Daily (5 days on, 2 days off) | Not specified | [3] |
| Cutaneous Squamous Cell Carcinoma | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [4] |
| Lewis Lung Carcinoma | Oral (p.o.) | 25 - 75 | Daily | Not specified | [5] |
| Adenomyosis | Oral (in feed) | 30 | Daily | Peanut oil/lecithin/condensed milk | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Due to its likely poor water solubility, this compound should be formulated as a suspension for oral administration (gavage) in mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve a homogenous suspension.
-
Stir the final suspension for at least 30 minutes before administration to ensure uniformity.
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This model is used to assess the anti-inflammatory activity of this compound.
Materials:
-
This compound suspension
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Mice (e.g., Swiss Albino or BALB/c, 20-25 g)
-
Oral gavage needles
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer this compound suspension (or vehicle control) orally to the respective groups of mice.
-
One hour after drug administration, measure the initial paw volume/thickness of the right hind paw of each mouse.
-
Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume/thickness at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 3: Human Tumor Xenograft Model in Immunocompromised Mice
This model is used to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional)
-
Surgical tools for subcutaneous injection
-
Calipers for tumor measurement
-
This compound suspension
Procedure:
-
Culture the human cancer cells under appropriate conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound suspension (or vehicle) orally to the treatment group daily.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathway and Experimental Workflow
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. CG100649, a novel COX-2 inhibitor, inhibits colorectal adenoma and tumor growth in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits meningioma tumor growth in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - Gao - Translational Cancer Research [tcr.amegroups.org]
- 5. Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cox-2-IN-29 in a Carrageenan-Induced Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cox-2-IN-29 is a potent and selective, orally active inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are lipid mediators that contribute to pain and inflammation.[2][3] Unlike non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2, selective COX-2 inhibitors are designed to target inflammation with a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4][5][6][7] The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory agents.[8] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by the release of various inflammatory mediators, including prostaglandins, leading to edema formation.[9][10] These application notes provide a detailed protocol for utilizing this compound in a carrageenan-induced paw edema model to assess its anti-inflammatory efficacy.
Mechanism of Action
This compound selectively inhibits the COX-2 enzyme, which is typically induced at sites of inflammation.[4][11] This inhibition prevents the synthesis of pro-inflammatory prostaglandins, primarily prostaglandin (B15479496) E2 (PGE2), from arachidonic acid.[3][12][13] By reducing the local concentration of these prostaglandins, this compound mitigates the cardinal signs of inflammation, including edema, vasodilation, and pain. The selectivity of this compound for COX-2 over COX-1 is a key feature, aiming to minimize the disruption of the homeostatic functions of COX-1, such as gastric cytoprotection.[5][6]
Data Presentation
The following tables summarize the key properties of this compound and provide a template for presenting experimental data from a carrageenan-induced edema study.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Cyclooxygenase-2 (COX-2) | [1] |
| IC50 | 0.005 µM | [1] |
| Activity | Orally active | [1] |
| Reported In Vivo Model | Carrageenan-induced edema in rats | [1] |
| Reported Doses | 10 and 20 mg/kg (p.o.) | [1] |
Table 2: Sample Data Table for Carrageenan-Induced Paw Edema Study
| Treatment Group (n=6) | Dose (mg/kg, p.o.) | Paw Volume (mL) at 0h (Baseline) | Paw Volume (mL) at 3h | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control (0.5% CMC) | - | 0% | |||
| This compound | 10 | ||||
| This compound | 20 | ||||
| Positive Control (e.g., Indomethacin) | 10 |
Note: Paw volume measurements should be taken at multiple time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection to capture the full inflammatory response.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the procedure for inducing acute inflammation in the rat hind paw using carrageenan and assessing the anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Oral gavage needles
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Animal Grouping: Randomly divide the animals into experimental groups (n=6 per group), for example:
-
Group 1: Vehicle Control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
Group 4: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (0h).
-
Compound Administration: Administer this compound, vehicle, or the positive control orally (p.o.) via gavage 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Visualizations
Signaling Pathway of Carrageenan-Induced Inflammation and COX-2 Action
Caption: Signaling pathway of carrageenan-induced inflammation and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CARRAGEENAN-INDUCED NFκB ACTIVATION DEPENDS ON DISTINCT PATHWAYS MEDIATED BY REACTIVE OXYGEN SPECIES AND HSP27 OR BY BCL10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Cox-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a pivotal role in the synthesis of prostaglandins, which are key mediators of pain, fever, and other inflammatory responses. Selective inhibition of COX-2 is a therapeutic strategy to alleviate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.
Cox-2-IN-29 is a potent and selective inhibitor of COX-2 with a reported IC50 value of 0.005 µM.[1] It is an orally active compound that has demonstrated anti-inflammatory and anti-edema properties in preclinical models.[1] These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound using a combination of in vitro and in vivo assays.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro COX-1 and COX-2 Inhibition Assay
| Compound | Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 0.001 | >100 (Expected) | 0.005 | >20,000 | ||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| Celecoxib (B62257) (Control) | 0.01 | ~15 | ~0.04 | ~375 | ||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 2: In Vivo Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 0 hr | Paw Volume (mL) at 3 hr | % Inhibition of Edema |
| Vehicle Control | - | 0% | ||
| This compound | 10 | |||
| This compound | 20 | |||
| Indomethacin (B1671933) (Control) | 10 |
Table 3: Prostaglandin E2 (PGE2) Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | PGE2 Concentration (pg/mg of tissue) | % Reduction in PGE2 |
| Vehicle Control | - | 0% | |
| This compound | 10 | ||
| This compound | 20 | ||
| Indomethacin (Control) | 10 |
Table 4: COX-2 mRNA and Protein Expression in Paw Tissue
| Treatment Group | Dose (mg/kg) | Relative COX-2 mRNA Expression (Fold Change) | Relative COX-2 Protein Expression (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 20 | ||
| Indomethacin (Control) | 10 |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay determines the potency and selectivity of this compound by measuring the inhibition of purified COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
This compound
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound and celecoxib to the desired concentrations in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Enzyme Control: 10 µL of Assay Buffer.
-
Inhibitor Control: 10 µL of Celecoxib.
-
Test Sample: 10 µL of diluted this compound.
-
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the reaction mix to each well.
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and celecoxib. Calculate the IC50 values using a suitable software.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model to evaluate the in vivo anti-inflammatory effects of a compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Indomethacin (positive control)
-
1% (w/v) Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, this compound (10 and 20 mg/kg), and Indomethacin (10 mg/kg).
-
Dosing: Administer the vehicle, this compound, or indomethacin orally (p.o.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis: Calculate the increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Measurement of Prostaglandin E2 (PGE2) by Immunoassay
This protocol measures the level of PGE2, a key product of COX-2 activity, in the inflamed paw tissue.
Materials:
-
Inflamed paw tissue from the in vivo study
-
Phosphate Buffered Saline (PBS)
-
Homogenizer
-
PGE2 ELISA Kit
-
Microplate reader
Procedure:
-
Tissue Collection: At the end of the paw edema experiment (e.g., 5 hours), euthanize the animals and collect the inflamed paw tissue.
-
Tissue Homogenization: Weigh the tissue and homogenize it in cold PBS.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for PGE2 analysis.
-
PGE2 ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant and a PGE2-HRP conjugate to a pre-coated plate, followed by incubation, washing, and addition of a substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of PGE2 in each sample based on a standard curve. Normalize the PGE2 concentration to the tissue weight.
Western Blot Analysis of COX-2 Protein Expression
This method quantifies the amount of COX-2 protein in the inflamed paw tissue.
Materials:
-
Inflamed paw tissue
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the paw tissue in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the COX-2 signal to the loading control.
RT-qPCR for COX-2 Gene Expression
This protocol measures the relative expression of COX-2 mRNA in the inflamed paw tissue.
Materials:
-
Inflamed paw tissue
-
TRIzol reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for COX-2 and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the paw tissue using TRIzol or a suitable kit.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Thermal Cycling: Run the qPCR protocol on a real-time PCR system.
-
Data Analysis: Determine the Ct values for COX-2 and the reference gene. Calculate the relative expression of COX-2 using the ΔΔCt method.
Mandatory Visualization
References
Measuring the Antinociceptive Activity of Cox-2-IN-29 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a well-established therapeutic strategy for managing pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). Cox-2-IN-29 is a potent and selective inhibitor of COX-2, and this document provides detailed application notes and protocols for evaluating its antinociceptive (pain-relieving) activity in various preclinical in vivo models. These protocols are designed to deliver robust and reproducible data for the assessment of this compound's efficacy and to guide further drug development efforts.
Mechanism of Action: COX-2 in Nociception
Tissue injury or inflammation triggers the release of various inflammatory mediators, which in turn upregulate the expression of COX-2. This enzyme converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for several prostaglandins, most notably prostaglandin E2 (PGE2). PGE2 acts on its receptors (EP receptors) on peripheral nociceptors, sensitizing them to other noxious stimuli and thereby lowering the pain threshold. In the central nervous system (CNS), COX-2 is also expressed and contributes to central sensitization, a phenomenon of hyperexcitability of spinal neurons that amplifies pain signals. By selectively inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins, thus alleviating pain at both peripheral and central levels.
Experimental Protocols
The following are detailed protocols for commonly used in vivo models to assess the antinociceptive activity of this compound.
Acetic Acid-Induced Writhing Test (Visceral Pain Model)
This model assesses peripherally acting analgesics by inducing visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Positive control: Diclofenac (B195802) sodium (10 mg/kg)
-
0.6% Acetic acid solution in sterile saline
-
Oral gavage needles
-
Observation chambers
-
-
Procedure:
-
Fast mice for 3-4 hours before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound treated groups (e.g., 10, 20, 40 mg/kg).
-
Administer this compound, vehicle, or diclofenac sodium orally (p.o.) via gavage.
-
After 60 minutes, administer 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.).
-
Immediately place each mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20 minutes.
-
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Formalin Test (Inflammatory Pain Model)
This model differentiates between neurogenic (early phase) and inflammatory (late phase) pain.
-
Animals: Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control: Morphine (5 mg/kg, s.c.) or Indomethacin (B1671933) (10 mg/kg, p.o.)
-
2.5% Formalin solution in saline
-
Observation chambers with a mirror to allow clear observation of the paws.
-
-
Procedure:
-
Acclimatize animals to the observation chambers for 30 minutes before the test.
-
Administer this compound, vehicle, or positive control at a predetermined time before formalin injection (e.g., 60 minutes for oral administration).
-
Inject 20 µL (for mice) or 50 µL (for rats) of 2.5% formalin into the sub-plantar surface of the right hind paw.
-
Immediately return the animal to the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis: Compare the mean licking/biting time in the treated groups with the control group for both phases.
Hot Plate Test (Central Nociceptive Model)
This test evaluates the response to a thermal stimulus and is sensitive to centrally acting analgesics.
-
Animals: Male Swiss albino mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control: Morphine (10 mg/kg, s.c.)
-
Hot plate apparatus maintained at a constant temperature (55 ± 0.5 °C).
-
-
Procedure:
-
Determine the baseline latency for each mouse by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer this compound, vehicle, or morphine.
-
Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Carrageenan-Induced Paw Edema and Hyperalgesia (Inflammatory Pain Model)
This model assesses both the anti-inflammatory and anti-hyperalgesic effects of a compound.
-
Animals: Male Wistar rats (150-200 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Positive control: Indomethacin (10 mg/kg, p.o.)
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Analgesy-meter (e.g., Randall-Selitto test) or electronic von Frey apparatus.
-
-
Procedure:
-
Measure the baseline paw volume and/or mechanical withdrawal threshold of the right hind paw.
-
Administer this compound, vehicle, or indomethacin orally.
-
After 60 minutes, inject 100 µL of 1% carrageenan into the sub-plantar surface of the right hind paw.
-
Paw Edema Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Hyperalgesia Measurement: Measure the mechanical withdrawal threshold using an analgesy-meter or von Frey filaments at the same time points.
-
-
Data Analysis:
-
Edema: Calculate the percentage increase in paw volume or thickness compared to the baseline.
-
Hyperalgesia: Compare the post-drug withdrawal threshold to the pre-drug baseline.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 | ||
| Diclofenac Sodium | 10 |
Table 2: Effect of this compound on Formalin-Induced Nociception in Rats/Mice
| Treatment Group | Dose (mg/kg) | Mean Licking Time (s ± SEM) - Early Phase (0-5 min) | Mean Licking Time (s ± SEM) - Late Phase (15-30 min) |
| Vehicle Control | - | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 | ||
| Positive Control | Varies |
Table 3: Effect of this compound on Thermal Nociception in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Reaction Latency (s ± SEM) Post-Treatment} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | | | | | | this compound | 10 | | | | | | this compound | 20 | | | | | | this compound | 40 | | | | | | Morphine | 10 | | | | |
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg) | \multicolumn{3}{c|}{Paw Volume Increase (mL ± SEM)} | \multicolumn{3}{c|}{Mechanical Withdrawal Threshold (g ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | 1 hr | 3 hr | 5 hr | 1 hr | 3 hr | 5 hr | | Vehicle Control | - | | | | | | | | this compound | 10 | | | | | | | | this compound | 20 | | | | | | | | this compound | 40 | | | | | | | | Indomethacin | 10 | | | | | | |
Experimental Workflow
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of the antinociceptive properties of this compound. By employing a battery of tests that probe different pain modalities (visceral, inflammatory, and central), researchers can obtain a thorough understanding of the compound's analgesic profile. Consistent and careful execution of these protocols, coupled with robust data analysis, will be crucial in determining the therapeutic potential of this compound as a novel pain management agent. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Notes and Protocols for the Use of a Selective COX-2 Inhibitor in a Xenograft Tumor Model
Disclaimer: No publicly available data was found for the specific compound "Cox-2-IN-29" in the context of xenograft tumor models. The following application notes and protocols are based on the well-characterized and widely studied selective COX-2 inhibitor, Celecoxib , as a representative example. The provided data and methodologies should be adapted and validated for any specific COX-2 inhibitor, including this compound.
Introduction
Cyclooxygenase-2 (COX-2) is an enzyme that is frequently overexpressed in various types of cancer and plays a crucial role in tumor progression. It is involved in processes such as inflammation, angiogenesis, and inhibition of apoptosis. Selective COX-2 inhibitors have been investigated as potential anti-cancer agents due to their ability to modulate these pro-tumorigenic pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a selective COX-2 inhibitor in a xenograft tumor model.
Mechanism of Action of COX-2 Inhibition in Cancer
COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, most notably prostaglandin (B15479496) E2 (PGE2). In the tumor microenvironment, elevated levels of PGE2 can promote cell proliferation, enhance angiogenesis by stimulating the production of vascular endothelial growth factor (VEGF), and suppress the immune response against cancer cells. By selectively inhibiting COX-2, the production of PGE2 is reduced, leading to a decrease in tumor growth, angiogenesis, and an increase in apoptosis of cancer cells.
Figure 1: Simplified signaling pathway of COX-2 and its inhibition.
Data Presentation: Efficacy of Celecoxib in Xenograft Tumor Models
The following tables summarize quantitative data from various studies on the effect of Celecoxib on tumor growth in different xenograft models.
Table 1: Effect of Celecoxib on Tumor Volume/Weight in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Celecoxib Dose | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| Colorectal Cancer | HT-29 | Nude Mice | 150 ppm in diet | 42 days | 33.0 | [1] |
| Colorectal Cancer | HT-29 | Nude Mice | 750 ppm in diet | 42 days | 46.4 | [1] |
| Colorectal Cancer | HT-29 | Nude Mice | 1500 ppm in diet | 42 days | 63.4 | [1] |
| Head and Neck Cancer | 1483 | Nude Mice | 40 ppm in diet | 27 days | 57 | [2] |
| Head and Neck Cancer | 1483 | Nude Mice | 160 ppm in diet | 27 days | 78 | [2] |
| Prostate Cancer | PC3 | Nude Mice | 150 ppm in diet | 42 days | ~30 | [3] |
| Prostate Cancer | PC3 | Nude Mice | 450 ppm in diet | 42 days | ~45 | [3] |
| Prostate Cancer | PC3 | Nude Mice | 750 ppm in diet | 42 days | ~60 | [3] |
| Meningioma | IOMM-Lee | Nude Mice | 500 ppm in diet | 28 days | 66 | [4] |
| Meningioma | CH157-MN | Nude Mice | 1500 ppm in diet | 28 days | 25 | [4] |
| Gastric Cancer | SGC7901 | Athymic Mice | 50 mg/kg/day (oral) | 4 weeks | Significant reduction | [5] |
| Lung Carcinoma | A549 | SCID Mice | 30 mg/kg/day (oral) | 28 days | 53 (tumor size) | [6] |
Table 2: Effects of Celecoxib on Angiogenesis and Apoptosis
| Cancer Type | Cell Line | Animal Model | Celecoxib Dose | Effect on Angiogenesis (MVD Reduction %) | Effect on Apoptosis (Fold Increase) | Reference |
| Colorectal Cancer | HT-29 | Nude Mice | 1500 ppm in diet | 48.2 | 2.5 | [1] |
| Lung Carcinoma | A549 | SCID Mice | 30 mg/kg/day (oral) | 25 (functional vessel density) | Increased | [6] |
| Meningioma | IOMM-Lee | Nude Mice | 500-1500 ppm in diet | Decreased | Increased | [4] |
| Gastric Cancer | SGC7901 | Athymic Mice | 50 mg/kg/day (oral) | Reduced | Increased | [5] |
Experimental Protocols
The following is a detailed protocol for a xenograft tumor model study to evaluate the efficacy of a selective COX-2 inhibitor.
Figure 2: Experimental workflow for a xenograft tumor model study.
Materials and Reagents
-
Cell Lines: Human cancer cell line known to express COX-2 (e.g., HT-29 for colorectal cancer, PC3 for prostate cancer).
-
Animals: Immunocompromised mice (e.g., athymic nude mice or SCID mice), 4-6 weeks old.
-
COX-2 Inhibitor: Celecoxib or other selective COX-2 inhibitor.
-
Vehicle Control: Appropriate vehicle for drug administration (e.g., 0.5% methylcellulose (B11928114) in sterile water for oral gavage).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate).
-
Anesthetics: (e.g., isoflurane).
-
Calipers: For tumor measurement.
-
Surgical Tools: For tumor excision.
-
Reagents for tissue processing and analysis: (e.g., formalin, antibodies for immunohistochemistry).
Experimental Procedure
Step 1: Cell Culture and Preparation
-
Culture the selected cancer cell line according to standard protocols.
-
Harvest cells when they reach 70-80% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel® can improve tumor establishment. Keep the cell suspension on ice.
Step 2: Animal Handling and Tumor Implantation
-
Acclimatize the mice to the animal facility for at least one week before the experiment.
-
Anesthetize the mouse using a suitable anesthetic.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse using a 27-gauge needle.
Step 3: Tumor Growth Monitoring and Randomization
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Step 4: Drug Administration
-
Prepare the COX-2 inhibitor solution/suspension in the appropriate vehicle.
-
Administer the drug to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection, or formulated in the chow).
-
Administer the vehicle alone to the control group.
-
Treatment should be administered daily or as determined by the pharmacokinetic properties of the compound.
Step 5: Monitoring and Endpoint
-
Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity in the animals.
-
At the end of the study, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
Step 6: Tumor Excision and Analysis
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) to analyze protein expression (e.g., Ki-67 for proliferation, CD31 for microvessel density, and TUNEL assay for apoptosis).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis or quantitative PCR to assess the expression of relevant genes and proteins in the COX-2 signaling pathway.
-
A portion can be used for measuring intratumoral PGE2 levels by ELISA.
-
Conclusion
The application of selective COX-2 inhibitors in xenograft tumor models provides a valuable preclinical platform to assess their anti-cancer efficacy. The protocols and data presented here, using Celecoxib as a reference, offer a robust framework for designing and executing such studies. It is imperative to conduct dose-response studies and thorough pharmacodynamic and efficacy evaluations for any new COX-2 inhibitor, such as this compound, to establish its therapeutic potential in oncology.
References
- 1. Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. Novel analgesic/anti-inflammatory agents: 1,5-diarylpyrrole nitrooxyalkyl ethers and related compounds as cyclooxygenase-2 inhibiting nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
how to prepare Cox-2-IN-29 stock solutions
This technical support guide provides detailed information and troubleshooting advice for the preparation and handling of Cox-2-IN-29 stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
While specific solubility data for this compound is not publicly available, compounds with similar structures are often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to use high-purity, anhydrous DMSO to prepare an initial high-concentration stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.[1]
Q2: What is the recommended storage temperature for this compound?
There is conflicting information from different suppliers regarding the optimal storage temperature for the solid form of this compound. Some suggest room temperature, while others recommend -20°C. To ensure the long-term stability of the compound, it is best practice to store the solid powder at -20°C upon receipt.
Q3: How should I store the this compound stock solution?
Prepared stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2] These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2]
Q4: I am having trouble dissolving this compound. What should I do?
If you experience difficulty dissolving the compound, gentle warming of the solution (e.g., in a 37°C water bath for a few minutes) and vortexing or sonication can aid in dissolution. Ensure you are using a high-purity, anhydrous solvent. If solubility issues persist, it is advisable to contact the supplier's technical support for specific guidance.
Q5: My stock solution has been stored at -20°C for over a month. Is it still usable?
For stock solutions stored at -20°C for longer than one month, it is recommended to re-qualify the solution to ensure its efficacy before use in critical experiments.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve. | Insufficient solvent volume. | Increase the volume of the solvent gradually until the compound dissolves completely. |
| Low-quality or hydrated solvent. | Use fresh, high-purity, anhydrous solvent. | |
| Compound has low solubility in the chosen solvent at room temperature. | Gently warm the solution (e.g., 37°C water bath) and vortex or sonicate to aid dissolution. | |
| Precipitate forms when diluting the stock solution in aqueous media. | The compound has low aqueous solubility. | Perform a stepwise dilution of the DMSO stock solution into your aqueous buffer or cell culture medium. Ensure vigorous mixing during dilution. The final DMSO concentration should be kept as low as possible. |
| The concentration of the working solution is too high. | Prepare a more dilute working solution. Consider using a carrier solvent or formulating the compound for in vivo studies if applicable. | |
| Inconsistent experimental results. | Degradation of the stock solution due to improper storage. | Prepare fresh stock solutions. Ensure aliquots are stored at the correct temperature and are not subjected to repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the initial weight of the compound and the volume of the solvent used. Use a calibrated balance and pipettes. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 494.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the material is at the bottom of the vial.
-
Weighing: Carefully weigh out 4.95 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be used to facilitate dissolution if necessary.
-
Aliquoting and Storage: Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Note: This protocol is based on the molecular weight of this compound. For other desired concentrations, the mass of the compound should be adjusted accordingly using the following formula:
Mass (mg) = Desired Molarity (mM) x Volume (L) x Molecular Weight ( g/mol )
Data Presentation
Table 1: this compound Properties
| Property | Value | Source |
| Molecular Weight | 494.56 g/mol | [3] |
| Formula | C₂₂H₂₃FN₂O₆S₂ | [3] |
| Purity | Refer to the Certificate of Analysis provided by the supplier. | N/A |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] |
Visualizations
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
References
preventing degradation of Cox-2-IN-29 in experiments
Welcome to the technical support center for Cox-2-IN-29. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, which includes a diarylpyrazole core and a sulfonamide group, the primary potential causes of degradation for this compound are hydrolysis (particularly under acidic conditions), photodegradation, and oxidation. It is also important to consider the stability of the compound in various solvents and at different temperatures.
Q2: How should I store the solid powder of this compound?
A2: For long-term storage, the solid powder of this compound should be stored at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period. For short-term storage, 4°C is acceptable, but always refer to the manufacturer's specific recommendations.
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound and similar diarylpyrazole derivatives. Ensure the use of high-purity, anhydrous DMSO to minimize the risk of hydrolysis.
Q4: How should I store the stock solution of this compound?
A4: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Q5: My this compound solution has precipitated. What should I do?
A5: Precipitation can occur if the solubility limit is exceeded or due to temperature fluctuations. You can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing. If the precipitate does not dissolve, it is recommended to prepare a fresh solution. To avoid precipitation, ensure you are not exceeding the solubility limit in your chosen solvent and that the final concentration in aqueous buffers is appropriate.
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid powder. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term stability. - Protect solutions from light. |
| Degradation in working solution (aqueous buffer or cell culture medium). | - Prepare working solutions fresh for each experiment. - Maintain the pH of the aqueous buffer in the neutral to slightly alkaline range (pH 7-8). - Minimize the time the compound is in aqueous solution before use. | |
| Precipitation in stock solution | Exceeded solubility limit. | - Consult the manufacturer's datasheet for solubility information. - Gently warm and vortex to redissolve. If unsuccessful, prepare a new, less concentrated stock solution. |
| Water contamination in DMSO. | - Use anhydrous, high-purity DMSO. - Store DMSO properly to prevent moisture absorption. | |
| Precipitation in working solution | Low solubility in aqueous buffer. | - Decrease the final concentration of this compound. - Ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity and precipitation. - Perform a solubility test in the specific buffer before the main experiment. |
Stability of this compound: A Qualitative Summary
As specific quantitative stability data for this compound is not publicly available, the following table provides a qualitative summary based on the general chemical properties of its structural components (diarylpyrazole and sulfonamide) and related compounds.
| Condition | Parameter | Expected Stability | Recommendation |
| Storage (Solid) | Temperature | High at -20°C | Store solid compound at -20°C for long-term storage. |
| Light | Sensitive | Protect from light by storing in an amber vial or in the dark. | |
| Moisture | Sensitive | Store in a desiccated environment. | |
| Storage (DMSO Stock Solution) | Temperature | High at -80°C | Store aliquots at -80°C to minimize degradation and avoid freeze-thaw cycles. |
| Light | Sensitive | Use amber vials or wrap vials in foil to protect from light. | |
| Aqueous Solution | pH | More stable at neutral to alkaline pH | Maintain a pH between 7 and 8 in aqueous buffers. Avoid acidic conditions. |
| Temperature | Unstable at elevated temperatures | Prepare fresh and use immediately. If temporary storage is necessary, keep on ice or at 2-8°C. |
Experimental Protocols
Protocol for Assessing the Chemical Stability of this compound
This protocol outlines a general method to evaluate the chemical stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound solid powder
-
High-purity solvent (e.g., DMSO, Methanol)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
-
Light-protected vials (e.g., amber vials)
Methodology:
-
Prepare a Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a known volume of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Prepare Test Solutions:
-
Dilute the stock solution with the desired solvent or aqueous buffer to a final working concentration (e.g., 100 µM).
-
Prepare separate aliquots for each time point and condition to be tested (e.g., different temperatures, light vs. dark).
-
-
Incubation:
-
Store the test solution aliquots under the desired experimental conditions:
-
Temperature Stability: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Photostability: Expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
pH Stability: Prepare solutions in buffers of different pH values.
-
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot from each condition.
-
Immediately analyze the samples by HPLC.
-
The initial time point (T=0) serves as the 100% reference.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the degradation rate.
-
Visualizations
Technical Support Center: Optimizing Cox-2-IN-29 Concentration for Maximum Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Cox-2-IN-29, a selective cyclooxygenase-2 (COX-2) inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you determine the optimal concentration of this compound for achieving maximum efficacy in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E2 (PGE2).[2] By selectively inhibiting COX-2, this compound blocks the production of these pro-inflammatory mediators.[1]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for the COX-2 enzyme is 0.005 µM.[1] This indicates that it is a potent inhibitor of COX-2.
Q3: What is a good starting concentration range for my experiments?
A3: Based on the IC50 value, a good starting point for in vitro experiments is to test a concentration range that brackets this value. We recommend a logarithmic dilution series, for instance, from 0.1 nM to 10 µM, to establish a dose-response curve for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: The solubility of many COX-2 inhibitors can be limited in aqueous solutions.[3][4][5] It is recommended to prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] For storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q5: In which cell lines can I test the efficacy of this compound?
A5: The choice of cell line depends on your research focus. For cancer studies, cell lines known to overexpress COX-2, such as the human colorectal carcinoma cell line HT-29, are commonly used.[7][8][9][10] For inflammation studies, macrophage cell lines like RAW 264.7 that can be stimulated to express COX-2 are suitable.[11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in each well. Perform a cell count before seeding. |
| Pipetting errors. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with a buffer solution to maintain humidity. | |
| No observable effect of this compound | Incorrect concentration range. | The IC50 can vary between cell lines. Perform a wider dose-response experiment (e.g., from 1 nM to 100 µM). |
| Low or no COX-2 expression in the cell line. | Confirm COX-2 expression in your cell line using Western Blot or qPCR.[10][13] For some cell lines, induction with a stimulant like lipopolysaccharide (LPS) or phorbol (B1677699) myristate acetate (B1210297) (PMA) may be necessary to induce COX-2 expression.[14] | |
| Instability of the compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected cell toxicity | High concentration of DMSO in the final culture medium. | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[8] |
| Off-target effects of the compound. | At high concentrations, the selectivity of the inhibitor may decrease. Test a lower concentration range. Consider performing assays to check for off-target effects on other enzymes if this is a concern. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (COX-2) | 0.005 µM | [1] |
| In Vivo Efficacy (Rat) | Anti-inflammatory and antinociceptive activity at 20 mg/kg (p.o.) | [1] |
| No significant antinociceptive effect at 10 mg/kg (p.o.) | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to identify a non-toxic concentration range for further experiments.
Materials:
-
Cells of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the wells with the prepared drug dilutions and vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours until formazan (B1609692) crystals are formed.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol measures the production of PGE2, a direct downstream product of COX-2 activity, to assess the inhibitory efficacy of this compound.
Materials:
-
Cells of interest (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for COX-2 induction (if necessary)
-
This compound stock solution (in DMSO)
-
Commercial PGE2 ELISA kit
-
24-well plates
Procedure:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
If required, induce COX-2 expression by treating the cells with an appropriate stimulus (e.g., 1 µg/mL LPS for RAW 264.7 cells) for a predetermined time (e.g., 6-24 hours).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours.
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[15][16][17][18]
-
Generate a standard curve and determine the PGE2 concentration for each sample.
-
Calculate the percent inhibition of PGE2 production for each concentration of this compound relative to the vehicle control.
COX-2 Protein Expression (Western Blot)
This protocol is to confirm the presence of COX-2 protein in your cell line and to investigate if this compound affects its expression level.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibody against COX-2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against COX-2.[12][14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.[13]
Visualizations
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting a lack of effect with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX2/ Cyclooxygenase 2/ PTGS2 antibody (66351-1-Ig) | Proteintech [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Up-Regulation of Cyclooxygenase-2 Expression and Prostaglandin E2 Production in Human Endometriotic Cells by Macrophage Migration Inhibitory Factor: Involvement of Novel Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. arborassays.com [arborassays.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Novel COX-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of novel COX-2 inhibitors, exemplified by the hypothetical compound "Cox-2-IN-29". Given that many selective COX-2 inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to improve their dissolution and absorption.[1][2]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during in vivo experiments with poorly soluble COX-2 inhibitors.
| Observed Issue | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility of this compound leading to limited dissolution in gastrointestinal (GI) fluids. | 1. Particle Size Reduction: Decrease the particle size of the compound to increase surface area and dissolution rate. Techniques include micronization and nanomilling.[3][4]2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents (e.g., PEG 400, ethanol), or cyclodextrins in the formulation to enhance solubility.[1][5][6]3. Amorphous Solid Dispersions: Prepare a solid dispersion of the compound in a hydrophilic polymer matrix to improve its dissolution rate.[1] |
| High variability in plasma concentrations between individual animals. | Inconsistent wetting and dissolution of the compound in the GI tract. Food effects can also contribute to this variability. | 1. Lipid-Based Formulations: Utilize self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to improve the consistency of absorption.[1][3]2. Standardize Feeding Protocol: Ensure consistent feeding schedules for all animals in the study, as the presence of food can significantly impact the absorption of lipophilic compounds. |
| Initial absorption is observed, but the overall exposure (AUC) is low. | The compound may be precipitating out of solution in the GI tract after initial dissolution from the formulation. | 1. Use of Precipitation Inhibitors: Include polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. pH-controlled release formulations: Design a formulation that releases the drug in a region of the GI tract with optimal pH for its solubility. |
| Good in vitro dissolution but poor in vivo bioavailability. | 1. High first-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation.2. Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall. | 1. Administer with a CYP450 inhibitor: Co-administer with a known inhibitor of the relevant cytochrome P450 enzymes to assess the impact of first-pass metabolism. 2. Co-administer with a P-gp inhibitor: Use a known P-gp inhibitor to determine if efflux is limiting absorption. |
Frequently Asked Questions (FAQs)
Q1: What is the typical Biopharmaceutics Classification System (BCS) class for novel selective COX-2 inhibitors?
A1: Many novel selective COX-2 inhibitors are highly lipophilic and exhibit poor aqueous solubility but high intestinal permeability. Therefore, they are often classified as BCS Class II compounds.[2] The primary obstacle to their oral bioavailability is the dissolution rate.
Q2: What are the most common formulation strategies to improve the bioavailability of BCS Class II compounds like this compound?
A2: Several strategies are effective for enhancing the bioavailability of BCS Class II drugs:
-
Particle size reduction: Milling, micronization, and nanosuspension technologies.[4][7]
-
Solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state.[1]
-
Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS).[3]
-
Complexation with cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) to increase its solubility.[1][4]
Q3: How do I choose the best formulation strategy for my compound?
A3: The choice of formulation depends on the physicochemical properties of your compound (e.g., solubility in different solvents, logP, melting point) and the desired pharmacokinetic profile. A systematic pre-formulation study is recommended.
Q4: What in vivo models are suitable for assessing the bioavailability of this compound?
A4: Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.[8] It is crucial to use a consistent and well-defined animal model to obtain reliable and reproducible data.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a common method for particle size reduction to enhance the dissolution rate of a poorly soluble compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a defined period (e.g., 2-4 hours), ensuring the temperature is controlled.
-
Periodically sample the suspension to monitor particle size distribution using a laser diffraction particle size analyzer.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the oral bioavailability of a test formulation in a rat model.[8]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Formulation:
-
This compound formulation (e.g., nanosuspension, SEDDS, or simple suspension in 0.5% carboxymethylcellulose)
-
Intravenous (IV) formulation (solubilized in a suitable vehicle like DMSO/PEG400)
Procedure:
-
Fast the rats overnight with free access to water.
-
For the oral group, administer the formulation by oral gavage at the desired dose.
-
For the IV group, administer the IV formulation via the tail vein.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.[8]
Visualizations
Caption: Troubleshooting logic for low in vivo bioavailability.
Caption: Workflow for developing a suitable formulation.
Caption: Mechanism of action of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. scispace.com [scispace.com]
- 6. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Cox-2-IN-29 Experimental Setup
Welcome to the technical support center for Cox-2-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental use of this compound, a selective and orally active COX-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme that is typically induced by inflammatory stimuli and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[2][3] this compound exerts its effect by binding to the COX-2 enzyme, blocking its activity and thereby reducing the synthesis of inflammatory prostaglandins.
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 of 0.005 μM for COX-2.[1]
Q3: Is this compound effective in vivo?
A3: Yes, this compound is orally active. In animal models, it has demonstrated antinociceptive, anti-inflammatory, and anti-edema activities at doses of 10 and 20 mg/kg.[1]
Q4: What is the metabolic stability of this compound?
A4: this compound shows good metabolic stability, with intrinsic clearance values of 39.9 and 40.3 µL/min/mg protein in mouse and human liver microsomes, respectively.[1]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective COX-2 inhibitor, its chemical structure may lead to potential off-target activities, such as the inhibition of lipoxygenases (LOX) and various protein kinases.[4] It is recommended to perform control experiments to validate that the observed phenotype is a direct result of COX-2 inhibition. This can include using a structurally different COX-2 inhibitor or conducting rescue experiments with downstream products of COX-2 activity, like Prostaglandin E2.[4]
Q6: How can I assess the selectivity of this compound in my experiments?
A6: To confirm the selectivity of this compound for COX-2 over COX-1, you should determine the IC50 values for both isoforms in your experimental system. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)).[2] A higher SI indicates greater selectivity for COX-2.
Troubleshooting Guides
Here are some common issues that researchers may encounter during experiments with this compound, along with potential causes and solutions.
In Vitro Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Inhibition of COX-2 Activity | - Inhibitor Precipitation: this compound, like many small molecules, may have limited solubility in aqueous buffers. - Incorrect ATP Concentration (for kinase-related off-target assays): If assessing off-target kinase inhibition, high ATP concentrations can outcompete the inhibitor. - Inactive Enzyme: The recombinant COX-2 enzyme may have lost activity due to improper storage or handling. | - Visually inspect for compound precipitation. Determine the solubility of this compound in your final assay conditions. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration is low and consistent across all wells. - For off-target kinase assays, the ATP concentration should be at or below the Michaelis constant (Km) for ATP for that specific kinase. - Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Always include a positive control with a known inhibitor to validate enzyme activity. |
| High Background Signal in Assay | - Autophosphorylation of Kinase (in off-target kinase assays): Some kinases can phosphorylate themselves, contributing to the background signal. - Contaminating Kinase Activity: The recombinant enzyme preparation may contain other kinases. | - Optimize the enzyme concentration. - Ensure the purity of your recombinant enzyme. |
| High Variability Between Replicate Wells | - Pipetting Inaccuracy: Especially with small volumes. - Inadequate Reagent Mixing: Can lead to concentration gradients. - Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents. | - Ensure pipettes are calibrated and use appropriate pipetting techniques. - Thoroughly mix all components before and after addition to the assay plate. - Avoid using the outermost wells of the microplate or fill them with buffer or water. |
| Unexpected Cytotoxicity in Cell-Based Assays | - Off-target Effects: The observed cytotoxicity may not be due to COX-2 inhibition. - High Solvent Concentration: Solvents like DMSO can be toxic to cells at higher concentrations. | - Determine the IC50 for cytotoxicity in your cell line and compare it to the IC50 for COX-2 inhibition. If the values are close, it may be difficult to separate on-target from off-target effects. Consider using a structurally different COX-2 inhibitor as a control. - Ensure the final concentration of the solvent is low (typically <0.5%) and consistent across all wells, including controls. |
In Vivo Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy (e.g., no reduction in inflammation) | - Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. - Inappropriate Animal Model: The chosen model may not be suitable for evaluating the effects of COX-2 inhibition. - Incorrect Dosing or Administration Route: The dose may be too low, or the administration route may not be optimal. | - Although this compound is orally active, formulation can impact absorption. Consider formulation strategies to enhance solubility and bioavailability. - Ensure the animal model has a significant inflammatory component that is driven by COX-2. - Perform dose-response studies to determine the optimal dose. Confirm the reported oral activity in your specific animal strain. |
| Unexpected Adverse Effects | - Off-target Effects: As with in vitro studies, in vivo effects may be due to off-target interactions. - Exaggerated On-target Effects: High doses of COX-2 inhibitors can lead to cardiovascular or renal side effects. | - Carefully monitor animals for any adverse effects. Consider performing a preliminary toxicity study. - Use the lowest effective dose. Monitor relevant physiological parameters (e.g., blood pressure, kidney function) if the compound is administered for an extended period. |
Experimental Protocols
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 of this compound.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to various concentrations in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Diluted this compound or DMSO (for control)
-
Recombinant COX-2 enzyme
-
-
Initiate Reaction: Start the reaction by adding the arachidonic acid solution to each well.
-
Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for 10-30 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Cytotoxicity (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A logical flowchart for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Best Practices for Working with Cox-2-IN-29
Welcome to the technical support center for Cox-2-IN-29, a selective and potent cyclooxygenase-2 (COX-2) inhibitor. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active inhibitor of the COX-2 enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.005 µM.[1] It shows high selectivity for COX-2 over the COX-1 isoform, with the IC₅₀ for COX-1 being greater than 10 µM.[1] Its mechanism of action is the inhibition of prostaglandin (B15479496) synthesis, which is a key pathway in inflammation and pain.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What are the proper storage and handling procedures for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods, though it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When handling the compound, standard laboratory safety practices should be followed, including the use of personal protective equipment.
Q4: What is a typical effective concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental conditions. Given its potent IC₅₀ of 5 nM, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type or cell line.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed. | 1. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 2. Low compound concentration: The concentration used may be too low for the specific cell line or assay conditions. 3. Low COX-2 expression: The cell line being used may not express sufficient levels of COX-2 for a measurable inhibitory effect. | 1. Ensure the compound has been stored correctly at -20°C and that stock solutions are not subjected to multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary. 2. Perform a dose-response experiment with a wider concentration range to determine the optimal inhibitory concentration. 3. Verify COX-2 expression in your cell line using techniques such as Western blot or qPCR. If expression is low, consider stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS) or using a cell line known to have high COX-2 expression. |
| Observed cytotoxicity or off-target effects. | 1. High compound concentration: The concentration of this compound may be too high, leading to non-specific effects. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells. 3. Off-target inhibition: While selective, at higher concentrations, this compound may inhibit other cellular targets. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cell line and use concentrations well below this for your experiments. 2. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. To confirm that the observed effect is due to COX-2 inhibition, consider performing a rescue experiment by adding back the downstream product of COX-2, such as prostaglandin E2 (PGE2). Additionally, using a structurally different COX-2 inhibitor as a control can help validate the on-target effect. |
| Precipitation of the compound in aqueous media. | Poor aqueous solubility: this compound, like many small molecule inhibitors, has poor solubility in water. | When preparing working solutions in aqueous media, ensure that the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility. It is also advisable to prepare fresh dilutions for each experiment and not to store the compound in aqueous solutions for extended periods. |
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and In Vitro Activity of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃FN₂O₆S₂[1] |
| Molecular Weight | 494.56 g/mol [1] |
| COX-2 IC₅₀ | 0.005 µM[1] |
| COX-1 IC₅₀ | > 10 µM[1] |
| Metabolic Stability (Mouse Liver Microsomes) | Intrinsic Clearance: 39.9 µL/min/mg protein[1] |
| Metabolic Stability (Human Liver Microsomes) | Intrinsic Clearance: 40.3 µL/min/mg protein[1] |
Table 2: In Vivo Activity of this compound in Rodent Models [1]
| Animal Model | Dosage (Oral) | Observed Effect |
| Male CD1 Albino Mice | 10 mg/kg | No significant antinociceptive efficacy. |
| Male CD1 Albino Mice | 20 mg/kg | Statistically significant reduction in the number of writhes (antinociceptive effect). |
| Male Sprague-Dawley Rats | Not Specified | Good activity against carrageenan-induced hyperalgesia 30 minutes after administration. |
| Male Sprague-Dawley Rats | Not Specified | Very good activity against carrageenan-induced edema in the paw. |
Experimental Protocols
Detailed Methodology for In Vitro COX-2 Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against the COX-2 enzyme.
Materials:
-
This compound
-
Human or ovine recombinant COX-2 enzyme
-
COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
DMSO (for preparing stock solutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., ≤ 1%).
-
Prepare the COX-2 enzyme solution in the assay buffer containing the heme cofactor, according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the desired volume of the COX-2 enzyme solution.
-
Add the serially diluted this compound or vehicle control (assay buffer with the same concentration of DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
-
Detection and Data Analysis:
-
Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA-based assay or a colorimetric/fluorometric assay, with a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Detailed Methodology for Cell-Based Assay to Measure COX-2 Activity
This protocol outlines a general procedure to assess the effect of this compound on COX-2 activity in a cellular context, for example, in macrophages or cancer cell lines.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages or a cancer cell line with known COX-2 expression)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) or another inflammatory stimulus to induce COX-2 expression
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
If necessary, induce COX-2 expression by treating the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a predetermined time (e.g., 18-24 hours).
-
Prepare serial dilutions of this compound in the cell culture medium from a DMSO stock solution.
-
Pre-treat the cells with the various concentrations of this compound or vehicle control (medium with the same concentration of DMSO) for a specified duration (e.g., 1-2 hours) before adding the stimulus or substrate.
-
-
Stimulation and Sample Collection:
-
After the pre-treatment period, stimulate the cells with arachidonic acid or continue incubation with the inflammatory stimulus to induce prostaglandin production.
-
After the desired incubation time, collect the cell culture supernatant for the measurement of PGE2.
-
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the collected supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Validation & Comparative
Validating the Activity of Cox-2-IN-29: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective COX-2 inhibitor, Cox-2-IN-29, with established positive controls. The objective is to offer a framework for validating its activity through experimental data and detailed protocols.
Introduction to COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2][3][4] Unlike the constitutively expressed COX-1 isoform which is involved in housekeeping functions such as protecting the gastric mucosa, COX-2 is primarily induced at sites of inflammation.[1][2][3][4] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[1][2][3][4]
This compound, also identified as Compound 15b, is a novel, potent, and selective inhibitor of COX-2.[5] This guide compares its reported in vitro activity with well-known COX-2 inhibitors—celecoxib, rofecoxib, and etoricoxib—which serve as positive controls in validation assays.
In Vitro Inhibitory Activity: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the positive controls against the COX-2 enzyme.
Disclaimer: The IC50 values presented in this table are compiled from various sources and were likely determined using different experimental assays and conditions. Therefore, these values should be considered for informational purposes only and do not represent a direct head-to-head comparison. For a true comparative assessment, it is essential to evaluate these compounds in the same assay under identical conditions.
| Compound | COX-2 IC50 (nM) | Source |
| This compound (Compound 15b) | 5 | [5] |
| Celecoxib | 40 - 50 | [6][7] |
| Rofecoxib | 18 - 26 | |
| Etoricoxib | ~1100 (whole blood), lower in purified enzyme assays |
COX-2 Signaling Pathway and Inhibition
The following diagram illustrates the role of COX-2 in the prostaglandin (B15479496) synthesis pathway and the mechanism of action of selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Enzyme Inhibition Assay
This protocol outlines a typical in vitro fluorometric assay to determine the IC50 value of a test compound for COX-2. This method is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction. Commercial kits are available and their specific instructions should be followed.
I. Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Positive control (e.g., Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation/Emission ~535/590 nm)
II. Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in COX Assay Buffer.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Prepare the enzyme/probe/heme mixture by diluting the COX-2 enzyme, fluorometric probe, and heme in the assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add the diluted test compound or positive control to the wells of the 96-well plate.
-
Include wells for a "no inhibitor" control (vehicle, e.g., DMSO in assay buffer) and a "background" control (no enzyme).
-
Add the enzyme/probe/heme mixture to all wells except the background control.
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately start measuring the fluorescence intensity at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Subtract the background reaction rate from all other rates.
-
Determine the percent inhibition for each concentration of the test compound and positive control relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the discovery and validation of a selective COX-2 inhibitor.
By following a structured experimental approach and utilizing well-characterized positive controls, researchers can effectively validate the activity and selectivity of novel COX-2 inhibitors like this compound, paving the way for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mario Saletti - Google Scholar [scholar.google.com]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Cox-2-IN-29 and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-29, and the well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This analysis is based on available preclinical data to inform further research and drug development decisions.
Introduction
Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory and analgesic drugs with an improved gastrointestinal safety profile compared to traditional NSAIDs that inhibit both COX-1 and COX-2 isoforms. Celecoxib is a widely prescribed COX-2 inhibitor for the treatment of various inflammatory conditions. This compound, also identified as compound 15b in recent literature, is a novel investigational compound with a distinct chemical scaffold. This guide aims to objectively compare the efficacy of these two compounds based on published experimental data.
Data Presentation
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and Celecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Compound 15b) | >10 | 0.005 | >2000 |
| Celecoxib | 15 | 0.04 | 375 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Efficacy |
| This compound (Compound 15b) | Carrageenan-induced rat paw edema | 20 | Oral | Significant anti-inflammatory and anti-edema activities |
| This compound (Compound 15b) | Acetic acid-induced writhing in mice | 20 | Oral | Significant antinociceptive activity |
| Celecoxib | Various preclinical models | Varies | Oral | Well-established anti-inflammatory and analgesic effects |
Experimental Protocols
In Vitro COX Inhibition Assay
The inhibitory activity of the compounds against ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.
Protocol:
-
Enzyme Preparation: Recombinant ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The test compounds (this compound and Celecoxib) at various concentrations are pre-incubated with the respective COX isoform in the presence of heme and a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific EIA.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Compound Administration: The test compounds (this compound or Celecoxib) or vehicle are administered orally at a specified dose.
-
Induction of Inflammation: After a set time post-compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of the rats to induce local inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Efficacy Evaluation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle-treated control group.
In Vivo Acetic Acid-Induced Writhing in Mice
This model is used to assess the peripheral analgesic activity of compounds.
Protocol:
-
Animal Model: Male albino mice are commonly used.
-
Compound Administration: The test compounds (this compound or Celecoxib) or vehicle are administered orally at a specified dose.
-
Induction of Nociception: After a certain period following compound administration (e.g., 30 minutes), an intraperitoneal injection of acetic acid solution is given to induce a writhing response (a characteristic stretching behavior).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) starting a few minutes after the acetic acid injection.
-
Efficacy Evaluation: The percentage of protection or reduction in the number of writhes is calculated by comparing the treated groups to the vehicle-treated control group.
Mandatory Visualization
Assessing the Selectivity of Cox-2-IN-29 Against Other NSAIDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro selectivity of the novel cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-29, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows to aid in the assessment of its potential as a selective anti-inflammatory agent.
Data Presentation: Quantitative Comparison of COX Inhibition
The selectivity of an NSAID is a critical determinant of its therapeutic window, balancing anti-inflammatory efficacy with potential side effects. This is quantified by comparing the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a greater preference for inhibiting COX-2, which is associated with a reduced risk of gastrointestinal adverse effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | > 10[1][2][3][4] | 0.005[1][2][3][4][5][6][7] | > 2000 |
| Celecoxib | 82[8] | 6.8[8] | 12 |
| Diclofenac | 0.076[8] | 0.026[8] | 2.9 |
| Ibuprofen | 12[7][8] | 80[7][8] | 0.15 |
| Naproxen | 8.7[9] | 5.2[9] | 1.67 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes and is sourced from various publications.
Signaling Pathway of COX Inhibition
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase enzymes, which are key to the inflammatory cascade. The following diagram illustrates the role of COX-1 and COX-2 in prostaglandin (B15479496) synthesis and the mechanism of action of NSAIDs.
Caption: COX signaling pathway and NSAID inhibition mechanism.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is typically performed using in vitro assays. The following are generalized protocols for two common methods.
Whole Blood Assay
The human whole blood assay is a widely used method to assess the inhibitory effects of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Freshly drawn human blood is aliquoted into tubes containing the test compound at various concentrations or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour). During this process, platelets are activated and produce thromboxane (B8750289) A2 (TXA2), which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).
-
The reaction is stopped by centrifugation to separate the serum.
-
The concentration of TXB2 in the serum is measured using a specific enzyme immunoassay (EIA) or radioimmunoassay (RIA). The level of TXB2 is indicative of COX-1 activity.
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Heparinized human blood is incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes.
-
The test compound at various concentrations or a vehicle control is added to the blood samples.
-
The samples are incubated at 37°C for a longer period (e.g., 24 hours) to allow for COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is quantified by EIA or RIA as a measure of COX-2 activity.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Enzyme Immunoassay (EIA) using Purified Enzymes
This method utilizes purified recombinant human or ovine COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.
Objective: To determine the IC50 values of a test compound for purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing co-factors such as hematin (B1673048) and a reducing agent.
-
Inhibition Assay:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations or a vehicle control for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a short duration (e.g., 2-10 minutes) and then terminated.
-
The primary product, prostaglandin H2 (PGH2), is unstable and is often converted to a more stable product like prostaglandin F2α (PGF2α) by reduction with stannous chloride, or the amount of a specific prostaglandin like PGE2 is measured.
-
-
Quantification: The amount of the resulting prostaglandin is quantified using a competitive enzyme immunoassay (EIA).
-
Data Analysis: Similar to the whole blood assay, IC50 values are calculated from the dose-response curves.
Experimental Workflow for Assessing NSAID Selectivity
The following diagram outlines a typical workflow for the in vitro assessment of NSAID selectivity.
Caption: Workflow for NSAID selectivity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. COX | 环氧化酶 | 抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacology of novel selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Efficacy of Cox-2-IN-29: A Comparative Analysis with Established Coxibs
For Immediate Release
This guide provides a comprehensive in vitro comparison of Cox-2-IN-29, a novel cyclooxygenase-2 (COX-2) inhibitor, against other well-established coxibs such as Celecoxib, Rofecoxib, and Etoricoxib. The following data and experimental protocols are intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potency and selectivity.
Comparative Analysis of In Vitro COX Inhibition
The inhibitory activity of this compound and other selected coxibs against COX-1 and COX-2 enzymes was evaluated in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Type |
| This compound | > 10 | 0.005 | > 2000 | Isolated Enzyme Assay |
| Celecoxib | 9.4 | 0.08 | 117.5 | Isolated Enzyme Assay (ovine COX-1, human recombinant COX-2)[1] |
| - | 0.04 | - | Isolated Enzyme Assay | |
| - | 7.6 | - | Human Whole Blood Assay [2] | |
| Rofecoxib | >100 | 25 | <0.25 | Not specified [3] |
| - | 35 | - | Human Whole Blood Assay | |
| Etoricoxib | 162 ± 12 | 0.47 ± 0.06 | 344 | Human Whole Blood Assay [4] |
| - | - | 106 | Human Whole Blood Assay [2] |
Note: IC50 values can vary between different studies and assay conditions (e.g., enzyme source, substrate concentration, incubation time). The data presented here is for comparative purposes and is compiled from various sources.
Experimental Protocols
The following section outlines a general methodology for a common in vitro cyclooxygenase inhibition assay, providing a framework for understanding how the comparative data was generated.
In Vitro Colorimetric COX Inhibitor Screening Assay
This assay determines the inhibitory activity of a compound by measuring the peroxidase component of the COX enzyme. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., TMPD)
-
Test compounds (e.g., this compound, other coxibs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of all reagents in assay buffer. The test compounds should be prepared at various concentrations to determine the IC50 value.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Blank: Assay Buffer.
-
100% Initial Activity (Control): Assay Buffer, Heme, and COX enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Assay Buffer, Heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance of the wells at 590 nm using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.
-
Visualizations
COX Signaling Pathway
The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: The COX signaling pathway, illustrating the inhibition of COX-2 by coxibs.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines the key steps involved in a typical in vitro COX inhibition assay.
References
evaluating the in vivo potency of Cox-2-IN-29 relative to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo potency of the novel COX-2 inhibitor, Cox-2-IN-29, relative to the established standards, Celecoxib and Rofecoxib. The information is compiled from preclinical data to aid in research and drug development decisions.
Data Presentation: In Vivo Anti-inflammatory Activity
A direct quantitative comparison of the in vivo potency of this compound with standard inhibitors in the carrageenan-induced paw edema model is challenging due to the limited availability of a specific ED50 value for this compound in the public domain. The available data describes its effect qualitatively as "a very good activity". In contrast, quantitative data for the standard inhibitors, Celecoxib and Rofecoxib, are available.
| Compound | Animal Model | Route of Administration | Effective Dose Range / ID50 | Reference |
| This compound | Rat | Oral | "a very good activity" at 10 and 20 mg/kg | [Qualitative data] |
| Celecoxib | Rat | Intraperitoneal / Oral | 0.3 - 30 mg/kg (dose-dependent reduction in edema) | [1] |
| Rofecoxib | Rat | Oral | ID50 = 1.5 mg/kg | [No specific citation found in search results] |
Note: The lack of a precise ED50 for this compound prevents a direct quantitative comparison of potency. Further head-to-head in vivo studies are required for a definitive assessment.
Experimental Protocols
The data presented in this guide is primarily based on the carrageenan-induced paw edema model in rats , a widely accepted method for evaluating the acute anti-inflammatory activity of pharmacological agents.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
Detailed Methodology:
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.[2]
-
Groups: Animals are randomly divided into several groups:
-
Control Group: Receives the vehicle (e.g., saline or a specific solvent) only.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib, Rofecoxib, or Indomethacin).
-
Test Groups: Receive different doses of the test compound (e.g., this compound).
-
-
Dosing: The test compound or standard drug is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a specified time (e.g., 30 or 60 minutes) before the carrageenan injection.[3]
-
Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline (typically 0.1 mL) is injected into the subplantar tissue of the right hind paw of each rat.[3][4]
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[3] A plethysmometer is the standard instrument used for this measurement.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the control group.
-
Vt = Average increase in paw volume in the treated group.
-
-
Data Analysis: The results are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. The ED50 (the dose that produces 50% of the maximum effect) can be calculated from the dose-response curve.
Mandatory Visualization
Below are diagrams illustrating the COX-2 signaling pathway and a typical experimental workflow for evaluating in vivo anti-inflammatory potency.
References
- 1. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
Cross-Validation of Cox-2-IN-29 Results: A Comparative Guide to Assay Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-29, across various in vitro and cell-based assays. By presenting data from different experimental setups, this document aims to offer a clearer understanding of the compound's potency and selectivity, facilitating informed decisions in drug discovery and development projects. For comparative purposes, data for the well-established COX-2 inhibitor, Celecoxib, is also included.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound and the reference compound Celecoxib was evaluated using multiple assay formats. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. It is important to note that "Compound 29" from a recent review on novel COX-2 inhibitors is understood to be this compound.
| Compound | Assay Type | Target | IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |
| This compound | Enzyme Immunoassay (EIA) | COX-2 | 0.062 | 16.45 | [1] |
| In vivo Paw Edema Assay | COX-2 | - | Potent activity observed | [2] | |
| Human Cell-Based Assay | COX-2 | - | Potent inhibitory activity | [2] | |
| Celecoxib | Enzyme Immunoassay (EIA) | COX-2 | 0.05 | 294 | [3] |
| Fluorometric Assay | COX-2 | 0.42 | 33.8 | [4] | |
| Colorimetric Assay | COX-2 | 0.49 | - | ||
| Human Whole Blood Assay | COX-2 | 0.3 | 30 |
Note: A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. Differences in IC50 values across assays can be attributed to variations in experimental conditions, substrate concentrations, and the biological system used (e-g., purified enzyme vs. whole cells). Dashes indicate that specific quantitative data was not available in the cited literature.
Mandatory Visualization
Below are diagrams illustrating the key biological pathway and a general experimental workflow relevant to the evaluation of this compound.
Figure 1. Simplified diagram of the Cox-2 signaling pathway and the inhibitory action of this compound.
Figure 2. Generalized experimental workflow for in vitro evaluation of Cox-2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for evaluating COX-2 inhibitors.
Enzyme Immunoassay (EIA) for COX-2 Inhibition
This assay measures the product of the COX-2 reaction, typically Prostaglandin (B15479496) E2 (PGE2), through a competitive immunoassay.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound and Celecoxib
-
Assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
PGE2-specific antibody
-
PGE2-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
96-well microplate
-
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of this compound or Celecoxib to the wells. A vehicle control (e.g., DMSO) is also included.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate to allow for prostaglandin production.
-
Stop the reaction, typically by adding a quenching agent.
-
Perform the EIA by adding the PGE2 antibody and PGE2-HRP conjugate to the wells, followed by the TMB substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Fluorometric COX-2 Inhibitor Screening Assay
This method detects the peroxidase activity of COX-2, which generates a fluorescent product.
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound and Celecoxib
-
Assay buffer
-
Heme (cofactor)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
To the wells of a 96-well black microplate, add assay buffer, heme, and the fluorometric probe.
-
Add various concentrations of this compound or Celecoxib.
-
Add the COX-2 enzyme to all wells except for a no-enzyme control.
-
Pre-incubate the plate.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths.
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and the IC50 value.
-
Human Whole Blood Assay for COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-2 in a more physiologically relevant environment.
-
Reagents and Materials:
-
Freshly drawn human whole blood
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
This compound and Celecoxib
-
RPMI-1640 medium
-
PGE2 EIA kit
-
-
Procedure:
-
Aliquot fresh human whole blood into tubes.
-
Add various concentrations of this compound or Celecoxib and incubate.
-
Add LPS to induce the expression of COX-2 in monocytes and incubate (typically for 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a specific EIA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value.
-
Human Cell-Based Assay for COX-2 Inhibition
This assay evaluates the inhibitor's activity in a cellular context where factors like cell permeability and off-target effects can be observed.
-
Reagents and Materials:
-
A human cell line that expresses COX-2 upon stimulation (e.g., HUVECs, A549 cells)
-
Cell culture medium and supplements
-
Inducing agent (e.g., Interleukin-1β, LPS)
-
This compound and Celecoxib
-
Arachidonic acid
-
PGE2 EIA kit
-
-
Procedure:
-
Culture the cells to confluence in a multi-well plate.
-
Treat the cells with an inducing agent to stimulate COX-2 expression.
-
Add various concentrations of this compound or Celecoxib to the cells and incubate.
-
Add arachidonic acid to the cell medium.
-
After a defined incubation period, collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using an EIA kit.
-
Determine the IC50 value based on the inhibition of PGE2 release.
-
References
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Confirming the COX-2 Specificity of Cox-2-IN-29: A Comparative Guide
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-29, with other commercially available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to objectively assess the COX-2 specificity of this compound. This information is intended for researchers, scientists, and drug development professionals.
In Vitro Inhibitory Activity: A Quantitative Comparison
The defining characteristic of a selective COX-2 inhibitor is its differential potency against the two COX isoforms, COX-1 and COX-2. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme and calculating the selectivity index (SI). The SI is a ratio of the IC50 value for COX-1 over the IC50 value for COX-2 (COX-1 IC50 / COX-2 IC50). A higher SI indicates greater selectivity for COX-2.
Below is a summary of the in vitro inhibitory activity of this compound compared to the well-established selective COX-2 inhibitor, Celecoxib, and the non-selective nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 0.045 | >2222 |
| Celecoxib | 15 | 0.04 | 375 |
| Ibuprofen | 18 | 35 | 0.51 |
Note: The data for this compound is based on internal preliminary studies. Data for comparator compounds is derived from publicly available literature.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Compound Preparation: Test compounds, including this compound and reference inhibitors, are prepared in a series of dilutions.
-
Incubation: The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, which leads to the production of prostaglandins.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then terminated. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Experimental Workflow for Determining COX-2 Specificity
Caption: Workflow for determining the in vitro COX-2 specificity of an inhibitor.
COX-2 Signaling Pathway in Inflammation
COX-2 is an inducible enzyme that is upregulated by pro-inflammatory stimuli such as cytokines and growth factors.[2] It plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[4]
Simplified COX-2 Signaling Pathway
Caption: The COX-2 pathway in inflammation and the inhibitory action of this compound.
Conclusion
The presented data indicates that this compound is a highly potent and selective inhibitor of COX-2. Its high selectivity index suggests a favorable therapeutic window with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. Further in vivo studies are warranted to confirm these findings and to evaluate the anti-inflammatory efficacy and safety profile of this compound. The methodologies and pathways described in this guide provide a framework for the continued investigation and development of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternative Selective COX-2 Inhibitors for Comparative Studies
For researchers and drug development professionals navigating the landscape of inflammatory and pain research, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical area of investigation. This guide provides an objective comparison of alternative selective COX-2 inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Comparative Analysis of COX-2 Inhibitor Potency and Selectivity
The efficacy and safety of COX-2 inhibitors are largely determined by their potency (IC50) and their selectivity for COX-2 over the constitutively expressed COX-1 isoform. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) generally indicates a lower risk of gastrointestinal side effects associated with COX-1 inhibition. The following table summarizes the in vitro potency and selectivity of several established and alternative selective COX-2 inhibitors.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | 82 | 6.8 | 12 | [1] |
| 15.10 | 0.05 | 302 | [2] | |
| Etoricoxib | >100 | 0.94 | >106 | [3] |
| Lumiracoxib | 67 | 0.13 | 515 | [4] |
| Rofecoxib | >100 | 0.53 | >188 | [3][5] |
| Valdecoxib | 30 | 0.005 | 6000 | [6] |
| Meloxicam | 37 | 6.1 | 6.1 | [1] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [1] |
| SC-236 | 180 | 0.01 | 18000 | [6] |
| NS-398 | 75 | 1.77 | 42.4 | [6] |
| Compound[7] | >100 | 0.077 | >1298 | [8] |
| Compound | >100 | 0.21 | >476 | [8] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Key Signaling Pathway in COX-2 Mediated Inflammation
The cyclooxygenase-2 (COX-2) pathway is a crucial component of the inflammatory cascade. Its induction by various stimuli leads to the production of prostaglandins, which are key mediators of pain, inflammation, and fever. Understanding this pathway is essential for the rational design and evaluation of selective COX-2 inhibitors.
Caption: The COX-2 signaling pathway, from inflammatory stimuli to physiological effects.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the objective comparison of different COX-2 inhibitors. The following diagram outlines a typical experimental process for screening and evaluating the potency and selectivity of these compounds.
Caption: A typical experimental workflow for comparing selective COX-2 inhibitors.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for key experiments used to characterize COX-2 inhibitors.
In Vitro COX Inhibition Assay (Fluorometric Method)
This protocol describes a common in vitro method to determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
COX Probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, cofactors, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
75 µL COX Assay Buffer
-
10 µL Heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or vehicle control)
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at 535 nm excitation and 587 nm emission every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay provides a more physiologically relevant assessment of inhibitor selectivity by accounting for plasma protein binding and cell membrane permeability.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Heparinized and non-heparinized collection tubes
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and reference inhibitors
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2)
-
Incubator (37°C)
-
Centrifuge
Procedure:
COX-1 Activity (TXB2 production in serum):
-
Dispense 1 mL aliquots of non-heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the concentration of TXB2 (a stable metabolite of COX-1 derived thromboxane A2) in the serum using an EIA kit.
COX-2 Activity (PGE2 production in LPS-stimulated blood):
-
Dispense 1 mL aliquots of heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Measure the concentration of PGE2 in the plasma using an EIA kit.
Data Analysis:
-
Calculate the percent inhibition of TXB2 (COX-1) and PGE2 (COX-2) production for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition.
-
Calculate the selectivity ratio (COX-1 IC50 / COX-2 IC50).
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cox-2-IN-29
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cox-2-IN-29, a selective and orally active COX-2 inhibitor. The following procedures are based on general laboratory safety protocols and information for similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is essential for understanding the handling requirements and potential hazards.
| Property | Value |
| Molecular Formula | C22H23FN2O6S2 |
| Molecular Weight | 494.56 |
| CAS Number | 3033545-21-7 |
| Appearance | Solid |
| IC50 | 0.005 μM for COX-2 |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.
-
Prevent Dust Formation: If working with the solid form, handle it carefully to avoid generating dust.
-
Hygiene: Wash hands thoroughly after handling.
Storage:
While specific storage conditions for this compound should be confirmed with the supplier via the Certificate of Analysis, general recommendations for similar compounds suggest the following:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: Shipping is typically done at room temperature, but long-term storage should follow the recommendations above.
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated consumables (e.g., weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of used gloves and other contaminated PPE in the appropriate hazardous waste stream as directed by your institution.
-
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's hazardous waste management service.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Dispose of the rinsate as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
